molecular formula C13H12FNO B15047679 5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine

5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B15047679
M. Wt: 217.24 g/mol
InChI Key: AHAXVARVRCYJIV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the biphenyl scaffold, with an amine substituent at the 3-position.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-phenylaniline

InChI

InChI=1S/C13H12FNO/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3

InChI Key

AHAXVARVRCYJIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1N)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine typically involves several steps, including the formation of the biphenyl core and the introduction of the functional groups. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions are usually mild, and the yields are moderate to good .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and streamlined purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl-3-amine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine 5-F, 2-OCH₃ Amine, Fluoro, Methoxy N/A
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 5'-Br, 2'-F, 4-CH₃ Amine, Bromo, Fluoro, Methyl
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride 4'-CF₃ Amine, Trifluoromethyl
N-Benzyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine (3ba) 5-(1,3,4-oxadiazole) Amine, Oxadiazole
N-Benzyl-4'-methoxy-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine (3ha) 4'-OCH₃, 5-(1,2,4-oxadiazole) Amine, Methoxy, Oxadiazole

Key Observations :

  • Electron-withdrawing groups (EWGs) : The fluorine atom in the target compound enhances electrophilic aromatic substitution resistance compared to bromo (in ) or trifluoromethyl (in ) groups.
  • Electron-donating groups (EDGs) : The methoxy group increases electron density at the aromatic ring, contrasting with oxadiazole-containing derivatives (e.g., 3ba, 3ha), which introduce significant polarity and hydrogen-bonding capacity .

Key Observations :

  • Yields for biphenyl-3-amine derivatives vary widely (18–77%), influenced by substituent reactivity and purification challenges. For example, 3fa’s low yield (18%) reflects competing side reactions in furan-containing systems .
  • Methoxy-substituted derivatives (e.g., 3ha) achieve higher yields (77%), suggesting that EDGs may stabilize intermediates during synthesis .
  • The target compound’s synthesis would likely require optimization to balance fluorine’s deactivating effects and methoxy’s directing properties.

Physicochemical Properties

Table 3: Physicochemical Data for Selected Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Reference
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₁BrFN 280.14 Not reported
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride C₁₃H₁₁F₃N·HCl 289.69 Not reported
N-Benzyl-5-(5-phenylisoxazol-3-yl)-[1,1'-biphenyl]-3-amine (3ea) C₂₈H₂₃N₂O 397.50 114–116
N-Allyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine (3ai) C₂₄H₂₀N₄O 380.45 161–163

Key Observations :

  • Melting points correlate with molecular symmetry and intermolecular forces. Oxadiazole-containing derivatives (e.g., 3ai) exhibit higher melting points (161–163°C) due to planar structures and π-π stacking .
  • The target compound’s predicted molecular weight (~247.26 g/mol) and melting point would likely fall between 120–180°C, based on substituent contributions.

Biological Activity

5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a biphenyl structure with a fluorine and methoxy group, which may enhance its pharmacological properties. The synthesis typically involves the introduction of the fluorine atom and methoxy group through various chemical reactions, including nucleophilic substitutions and electrophilic fluorination techniques.

Biological Activities

Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit noteworthy antitumor properties. For instance, in vitro studies have shown that derivatives of biphenyl compounds can inhibit the growth of various cancer cell lines. The compound's activity was evaluated using different assays to determine its effectiveness against specific cancer types.

Cell LineIC50 (μM)
MCF-7 (breast cancer)15.1
A549 (lung cancer)28.7
HCT116 (colon cancer)21.5
PC-3 (prostate cancer)25.9

The above table summarizes the inhibitory concentrations (IC50) for several cancer cell lines, indicating the compound's potential as an antitumor agent .

Enzyme Inhibition
this compound has also been studied for its enzyme inhibitory properties. For example, it has shown promising results as an inhibitor of phosphodiesterase-4 (PDE4), which is implicated in various inflammatory diseases. The inhibition of PDE4 can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound's ability to inhibit enzymes such as PDE4 suggests a mechanism that could reduce inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The interaction with specific signaling pathways involved in cell proliferation and survival is also a potential mechanism .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through caspase activation .
  • Anti-inflammatory Effects : In another investigation, the compound was tested in animal models for its anti-inflammatory properties, showing reduced edema and inflammation markers when administered .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example:

  • A boronic acid derivative (e.g., 4-fluoro-3-methoxyphenylboronic acid) can react with a halogenated aniline under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water/EtOH with Na₂CO₃ as a base at reflux (80–100°C) .
  • Post-coupling steps may require deprotection or functional group modifications. For biphenyl amines, purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons splitting due to fluorine coupling) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃FNO₂).
  • LC-MS/MS : For isotopic labeling studies (e.g., deuterated analogs to track metabolic pathways) .

Q. What are the stability and storage requirements for this compound?

  • Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation of the amine group.
  • Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the methoxy or fluoro substituents .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reaction yields be resolved?

Low yields (e.g., 18% in some biphenylamine syntheses) often arise from:

  • Competing side reactions : Undesired homocoupling of boronic acids or dehalogenation. Use degassed solvents and optimize catalyst loading (e.g., 2–5 mol% Pd) .
  • Steric hindrance : Bulky substituents on the biphenyl system reduce coupling efficiency. Switching to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) may improve yields .

Q. How does computational modeling (e.g., DFT) aid in understanding structural and electronic properties?

  • Geometry optimization : DFT calculations (B3LYP/6-31G*) validate bond angles/distances, particularly for sterically hindered positions (e.g., ortho-fluoro and methoxy groups) .
  • Electronic effects : Frontier molecular orbital (FMO) analysis predicts reactivity, such as nucleophilic attack at the amine group or electrophilic substitution on the biphenyl ring .

Q. What strategies are used to mitigate toxicity or environmental hazards during synthesis?

  • Green chemistry approaches : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Waste management : Neutralize acidic/basic byproducts before disposal. Use activated carbon filtration to remove trace heavy metals (e.g., Pd residues) .

Q. How is isotopic labeling (e.g., ¹³C/¹⁵N) applied in metabolic or pharmacokinetic studies?

  • Isotope synthesis : Deuterated analogs (e.g., [1,1'-biphenyl-2,3,4,5,6-D₅]) are prepared via H/D exchange using D₂O and Pd/C under high pressure .
  • Tracer studies : LC-MS/MS tracks labeled metabolites in vitro (e.g., liver microsomes) to identify oxidation or demethylation pathways .

Applications in Drug Development

Q. How is this compound utilized in designing kinase inhibitors or antiviral agents?

  • Scaffold modification : The biphenylamine core is functionalized with heterocycles (e.g., imidazoles, oxadiazoles) to enhance binding to ATP pockets in kinases .
  • Anti-HIV activity : Derivatives with nitroimidazole substituents showed EC₅₀ values <1 μM in HIV-1 inhibition assays .

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